MX106-4C

Collateral Sensitivity ABCB1 Multidrug Resistance

ABCB1-mediated multidrug resistance (MDR) compromises efficacy of conventional survivin inhibitors like YM155, which are ABCB1 substrates with reduced intracellular accumulation. MX106-4C addresses this gap by selectively killing ABCB1-overexpressing MDR colorectal cancer cells via collateral sensitivity (CS), while sparing ABCB1-low or normal cells. Key differentiators: • >10-fold selective cytotoxicity against ABCB1-positive vs. ABCB1-negative colorectal cancer cells; CS reversed by ABCB1 knockout or inhibitor co-treatment. • Synergizes with doxorubicin; long-term (14-day) exposure downregulates ABCB1 protein expression, re-sensitizing resistant cells. • Validated in 2D cultures, multicellular tumor spheroids (3D), and isogenic ABCB1-transfected models. For research use only; shipped ambient or with blue ice as requested.

Molecular Formula C23H25BrN2O2
Molecular Weight 441.4 g/mol
Cat. No. B12373377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMX106-4C
Molecular FormulaC23H25BrN2O2
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)COCC2=C3C=CC=NC3=C(C(=C2)CN4CCCC4)O)Br
InChIInChI=1S/C23H25BrN2O2/c1-16-6-7-17(21(24)11-16)14-28-15-19-12-18(13-26-9-2-3-10-26)23(27)22-20(19)5-4-8-25-22/h4-8,11-12,27H,2-3,9-10,13-15H2,1H3
InChIKeyWDTGDTWXRZVLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MX106-4C: Collateral Sensitivity Survivin Inhibitor


MX106-4C is a synthetic, small-molecule survivin inhibitor derived from the 8-hydroxyquinoline scaffold [1]. It is distinguished by its ABCB1 (P-glycoprotein)-dependent collateral sensitivity (CS) mechanism, which enables it to selectively kill multidrug-resistant (MDR) colorectal cancer cells that overexpress the ABCB1 drug efflux pump while sparing ABCB1-low or normal cells [2][3]. This CS property is a key differentiator from conventional ABCB1 inhibitors and from broader-spectrum survivin inhibitors such as YM155 [1][4].

ABCB1-dependent collateral sensitivity (CS) mechanism study tool
Selective cytotoxicity in MDR colorectal cancer models
Differentiated from conventional ABCB1 inhibitors and YM155

MX106-4C: Irreplaceable for MDR Research


Generic survivin inhibitors, such as YM155, exhibit diminished efficacy in ABCB1-overexpressing MDR cells because they are substrates of the ABCB1 efflux pump, leading to reduced intracellular accumulation [1][2]. Conversely, classical ABCB1 inhibitors (e.g., verapamil, tariquidar) are designed to block the pump's efflux function but have failed clinically due to dose-limiting toxicity and pharmacokinetic challenges [3]. MX106-4C occupies a unique niche: it selectively kills ABCB1-positive cells via a CS mechanism that is dependent on ABCB1 expression and function, yet it does not directly inhibit the pump's ATPase or efflux activity [4][5]. This dual profile — selective cytotoxicity against MDR cells combined with a lack of direct pump inhibition — renders MX106-4C non-interchangeable with either class of agent.

MX106-4C (target)
CS mechanism requires ABCB1 expression; does not inhibit pump ATPase/efflux
YM155 (substrate)
ABCB1 efflux substrate; reduced intracellular accumulation in MDR cells
ABCB1 Inhibitors
Direct pump blockade with reported limited clinical translation; distinct mechanism
Risk Summary
CS selectivity may not transfer to agents lacking ABCB1-dependent survivin modulation

MX106-4C Quantitative Differentiation Evidence


Selective Cytotoxicity in ABCB1+ MDR Cells

MX106-4C exhibits collateral sensitivity (CS) against ABCB1-overexpressing multidrug-resistant (MDR) colon cancer cell lines. In both intrinsic and acquired MDR models, MX106-4C shows >10-fold greater cytotoxicity against ABCB1-positive cells compared to ABCB1-low parental or drug-sensitive lines [1][2]. This CS effect is abolished in ABCB1-knockout cells or in the presence of loss-of-function ABCB1 mutations, confirming ABCB1 expression and function dependency [3][4]. In contrast, the classical survivin inhibitor YM155 is a substrate of ABCB1 and exhibits reduced potency in MDR cells [5].

Selective Cytotoxicity (MDR)
Head-to-head
>10-fold lower IC50 in ABCB1+ MDR colon cancer cells vs. parental cells; YM155 shows reduced potency due to efflux
Supports CS-dependent MDR cell killing in research models
MTT assay; ABCB1-knockout validated dependency
Collateral Sensitivity ABCB1 Multidrug Resistance Colorectal Cancer

No ABCB1 ATPase or Efflux Inhibition

Unlike classical ABCB1 inhibitors such as verapamil or tariquidar, which directly block ATPase activity and efflux function, MX106-4C does not significantly affect ABCB1 ATPase activity or drug accumulation/efflux in ABCB1-overexpressing cells [1][2]. This was confirmed using ATPase activity assays and drug accumulation/efflux experiments with fluorescent substrates [3]. The selective cytotoxicity is instead mediated through an ABCB1-dependent survivin inhibition mechanism that leads to cell cycle arrest and apoptosis via p21-CDK4/6-pRb pathway modulation [4].

No ATPase/Efflux Inhibition
Class-level
No significant effect on ABCB1 ATPase activity; verapamil/tariquidar strongly inhibit
Distinct mechanism from direct pump inhibitors; supports model-safety context
ATPase & accumulation assays in colon cancer lines
ABCB1 ATPase Efflux Pump Mechanism of Action Collateral Sensitivity

ABCB1 Downregulation Sensitizes to Doxorubicin

Long-term (14-day) incubation with MX106-4C significantly downregulates ABCB1 protein expression in MDR colon cancer cells, leading to re-sensitization of these cells to doxorubicin [1][2]. In contrast, short-term (up to 72 h) exposure only reduces ABCB1 mRNA, not protein, indicating a time-dependent transcriptional and post-translational regulation mechanism [3]. Synergism assays confirmed that MX106-4C can exert a synergistic anti-cancer effect with doxorubicin [4]. This ability to resensitize MDR cells to a standard chemotherapeutic agent distinguishes MX106-4C from agents that are merely substrates of ABCB1 or those that require continuous co-administration.

ABCB1 Downregulation + Doxorubicin
Head-to-head
14-day MX106-4C exposure downregulates ABCB1 protein; synergizes with doxorubicin
Represents chemosensitization endpoint for MDR reversal studies
72-h exposure did not change protein level
Doxorubicin Chemosensitization ABCB1 Downregulation MDR Reversal

Collateral Sensitivity in 3D Tumor Spheroids

MX106-4C retains its selective cytotoxicity against ABCB1-positive MDR colorectal cancer cells in 3D multicellular tumor spheroid models, which better mimic the tumor microenvironment and drug penetration barriers than 2D monolayer cultures [1][2]. This retention of activity in a more physiologically relevant model is a critical differentiator from many compounds that show potent 2D activity but fail in 3D or in vivo settings due to poor penetration or altered cell-cell interactions [3]. While quantitative spheroid growth inhibition data are not provided, the demonstration of preserved selectivity in this model supports its potential for translation.

3D Spheroid Activity
Class-level
Selective toxicity retained in multicellular tumor spheroids; quantitative data not reported
Extends CS phenotype to 3D models; requires quantitative validation
Qualitative retention; supports advanced preclinical testing
3D Tumor Spheroids In Vitro Model MDR Collateral Sensitivity

Potent Analog of MX106 Survivin Inhibitor

MX106-4C is a synthetic analog of MX106, a lead survivin inhibitor that suppresses genotoxic NF-κB activation and inhibits MDA-MB-231 cell proliferation with an IC50 of 2.2 µM [1]. The MX106 scaffold itself is derived from UC-112 and is based on the 8-hydroxyquinoline pharmacophore [2]. While MX106 demonstrates in vivo efficacy in melanoma and ovarian cancer xenograft models [3], MX106-4C was identified as the most potent analog with collateral sensitivity against ABCB1-positive MDR colon cancer cells among a series of synthesized derivatives [4]. Direct quantitative comparison of IC50 values between MX106 and MX106-4C in MDR vs. parental cells is not available, but the selection of MX106-4C as the lead CS compound underscores its superior profile for MDR applications.

MX106 Analog Potency
Source review
Most potent CS analog from MX106 series; parent MX106 IC50 2.2 µM in MDA-MB-231
Scaffold optimization context; comparative CS data unavailable
SAR selection rationale; verify in target MDR lines
Structure-Activity Relationship MX106 8-Hydroxyquinoline Scaffold Optimization

MX106-4C Research Applications


ABCB1-Driven Collateral Sensitivity Mechanisms

MX106-4C serves as a validated chemical probe for studying collateral sensitivity (CS) in ABCB1-overexpressing MDR colorectal cancer models. Its >10-fold selective cytotoxicity against ABCB1-positive cells, combined with the demonstrated lack of direct ATPase or efflux inhibition, makes it an ideal tool to dissect CS pathways distinct from classical ABCB1 inhibition [1][2]. Researchers can employ MX106-4C in knockout, knockdown, or pharmacological rescue experiments to map the ABCB1-dependent survivin inhibition axis and its downstream effects on cell cycle (p21-CDK4/6-pRb) and apoptosis (caspase-3/7) [3].

Doxorubicin Combination Therapy

Given its ability to downregulate ABCB1 protein expression upon long-term exposure and to synergize with doxorubicin, MX106-4C is particularly suited for combination studies aiming to reverse MDR [1][2]. The 14-day exposure window for protein-level reduction offers a temporal framework for designing sequential or concurrent dosing regimens in vitro and in vivo. This application addresses a critical need in colorectal cancer research, where ABCB1-mediated resistance to doxorubicin and related agents remains a major clinical obstacle [3].

MDR 3D Spheroid Model Validation

The retention of MX106-4C's selective toxicity in multicellular tumor spheroids provides a robust endpoint for validating 3D culture models of MDR colorectal cancer [1][2]. Researchers developing or optimizing spheroid-based assays for drug screening can use MX106-4C as a positive control for CS activity, helping to ensure that the 3D model faithfully recapitulates ABCB1-dependent vulnerabilities observed in 2D cultures and in vivo [3].

Survivin Inhibitor Scaffold Comparison for MDR

MX106-4C can be benchmarked against other survivin-targeting agents (e.g., YM155, LQZ-7F, compound 12b) to define structure-activity relationships specific to MDR contexts [1][2]. Because YM155 is an ABCB1 substrate with reduced efficacy in MDR cells, while MX106-4C exhibits CS, head-to-head comparisons in isogenic ABCB1-overexpressing and parental cell lines can illuminate the structural determinants of pump substrate specificity versus CS induction [3]. Such studies are essential for rational design of next-generation survivin inhibitors with preserved activity in resistant disease.

Application
Selection Property
Validation Focus
CS pathway studies
ABCB1-dependent survivin inhibition
p21-CDK4/6-pRb & caspase endpoints
MDR chemosensitization research
Long-term ABCB1 downregulation
Doxorubicin synergy & protein kinetics
3D MDR spheroid assay validation
CS retention in 3D models
Spheroid cytotoxicity endpoints
Survivin inhibitor SAR studies
CS vs. efflux substrate profile
ABCB1 expression-matched comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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